Product packaging for 1-methyl-3-prop-1-ynylbenzene(Cat. No.:CAS No. 18826-62-5)

1-methyl-3-prop-1-ynylbenzene

Cat. No.: B101291
CAS No.: 18826-62-5
M. Wt: 130.19 g/mol
InChI Key: NCUOXYWUXZNHAU-UHFFFAOYSA-N
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Description

1-Methyl-3-prop-1-ynylbenzene is an organic compound with the molecular formula C10H10 and a molecular weight of 130.19 g/mol . It is a derivative of benzene featuring both a methyl and a propynyl group on the aromatic ring. This structure classifies it as a propynylbenzene, related to the simpler homologue 1-propynylbenzene (CAS 673-32-5) . This compound serves as a versatile chemical building block (synthon) in organic and medicinal chemistry research. Its molecular structure, which incorporates an alkyne functional group, makes it a valuable precursor in various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . These reactions are fundamental for constructing complex molecular architectures. For instance, structurally similar propynylbenzene derivatives have been utilized as key intermediates in the synthesis of potent and selective NMDA receptor antagonists for neuroscientific research, demonstrating the utility of this chemical class in developing neuropharmaceutical tool compounds . As a reagent, this compound provides researchers with a scaffold to develop novel molecules for applications in drug discovery, materials science, and chemical biology. Proper handling procedures should be observed: work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To preserve stability, store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B101291 1-methyl-3-prop-1-ynylbenzene CAS No. 18826-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUOXYWUXZNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172172
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18826-62-5
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Methyl 3 Prop 1 Ynylbenzene

Fundamental Chemical Transformations

The reactivity of 1-methyl-3-prop-1-ynylbenzene is characterized by the distinct functionalities of its aryl moiety and the propynyl (B12738560) group. The benzene (B151609) ring is amenable to electrophilic substitution, while the alkyne's triple bond allows for various addition and transformation reactions.

The oxidation of this compound can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids. This transformation typically involves the cleavage of the triple bond or the oxidation of the methyl group attached to the aromatic ring.

Common reagents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, such as the choice of solvent and temperature, are critical in determining the final product. For instance, vigorous oxidation with hot, alkaline KMnO₄ followed by acidification would be expected to cleave the alkyne and oxidize the methyl group, ultimately yielding 3-carboxybenzoic acid. Milder conditions might allow for more selective oxidation.

Efforts to achieve direct, benzylic-type oxidation on similar complex molecules have sometimes resulted in decomposition or unreacted starting material, highlighting the challenges in achieving selective oxidation without affecting other sensitive parts of the molecule. nih.gov

Table 1: Common Oxidizing Agents for this compound

Oxidizing Agent Potential Product(s) Conditions Citation
Potassium Permanganate (KMnO₄) Carboxylic Acids Acidic or basic

The alkyne moiety in this compound is susceptible to reduction under various conditions, offering pathways to both alkenes and alkanes.

Complete reduction of the propynyl group to a propyl group can be accomplished through catalytic hydrogenation. This typically involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This process saturates the triple bond, converting this compound into 1-methyl-3-propylbenzene.

Selective hydrogenation to form an alkene (1-methyl-3-propenylbenzene) requires more specific catalytic systems. One approach involves the use of a frustrated-Lewis-pair (FLP) system for the catalytic reduction of alkynes to cis-alkenes. scispace.com Another method for selective hydrogenation utilizes formic acid as a hydrogen source in the presence of a palladium(0) catalyst, which can be tuned to produce either the (Z)- or (E)-alkene with high selectivity. acs.org

Table 2: Reduction Conditions for this compound and Related Alkynes

Reagents/Catalyst Product Type Selectivity Citation
H₂, Pd/C Alkane Complete saturation nih.gov
Frustrated Lewis Pairs (FLPs), H₂ cis-Alkene High cis-selectivity scispace.com
Formic Acid, Pd(0)/dppb (Z)-Alkene High (Z)-selectivity acs.org

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present: the methyl group (-CH₃) and the propynyl group (-C≡C-CH₃).

The mechanism of EAS involves an initial attack of the aromatic ring's π-electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comuci.edu A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Products Citation
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃ 2-Halo-1-methyl-3-prop-1-ynylbenzene, 4-Halo-1-methyl-3-prop-1-ynylbenzene, 6-Halo-1-methyl-3-prop-1-ynylbenzene uci.edu
Nitration HNO₃, H₂SO₄ 2-Nitro-1-methyl-3-prop-1-ynylbenzene, 4-Nitro-1-methyl-3-prop-1-ynylbenzene, 6-Nitro-1-methyl-3-prop-1-ynylbenzene masterorganicchemistry.com

Advanced Mechanistic Studies of Alkyne Reactivity

The propynyl group is not just a simple substituent; its alkyne functionality is a versatile handle for constructing complex molecular architectures through advanced transition metal-catalyzed reactions.

Gold catalysts, particularly cationic Au(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack, enabling a wide range of cyclization and rearrangement reactions. beilstein-journals.orgtdx.cat In the context of substrates similar to this compound, such as heteroatom-tethered 1,6-enynes, gold catalysis facilitates the construction of complex bicyclic scaffolds. beilstein-journals.orgnih.gov

A general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. An intramolecular nucleophile, such as a tethered alkene, can then attack the activated alkyne. This initial cyclization can be followed by various rearrangements to yield the final product. For example, asymmetric gold-catalyzed cycloisomerization of 1,6-enynes can produce functionalized bicyclo[4.1.0]heptene derivatives. beilstein-journals.orgnih.gov These reactions are often conducted under mild conditions using a chiral gold(I) complex in combination with a silver salt co-catalyst, such as AgOTf or AgNTf₂, to generate the active cationic gold species. beilstein-journals.orgnih.gov The reaction outcomes, including yield and enantioselectivity, are highly dependent on the substrate structure, the solvent, and the specific chiral ligand on the gold catalyst. nih.gov In some cases, these gold-catalyzed annulations can proceed through the formation of free gold(I) carbenes via retro-cyclopropanation, representing a sophisticated mechanistic pathway. nih.gov

Table 4: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

Catalyst System Substrate Type Product Type Key Features Citation
(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf Heteroatom-tethered 1,6-enynes Bicyclo[4.1.0]heptene derivatives Asymmetric catalysis, mild conditions, substrate-dependent enantioselectivity beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Cyclizations and Rearrangements

Palladium-Catalyzed Intramolecular Carbometalation and Cyclization

Palladium-catalyzed reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. In the context of internal alkynes like this compound, intramolecular carbopalladation serves as a powerful method for constructing complex cyclic frameworks. This process typically involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide tethered to the alkyne-containing molecule. This is followed by the intramolecular insertion of the alkyne into the newly formed aryl-palladium(II) bond, a step known as carbopalladation. The resulting vinyl-palladium intermediate can then undergo various terminating steps, such as reductive elimination or cross-coupling reactions. rsc.org

A notable application of this methodology is the synthesis of dibenzoxapine derivatives, which are core structures in various biologically active molecules. In a key step for the synthesis of a selective nuclear hormone receptor modulator, a derivative of this compound, specifically 4-bromo-2-(2-iodo-phenoxymethyl)-1-prop-1-ynyl-benzene, undergoes a highly stereoselective intramolecular carbometalation. The reaction proceeds via a 5-exo-dig cyclization, followed by a Suzuki coupling, to construct the dibenzoxapine framework containing a tetrasubstituted exocyclic alkene in a single, efficient step.

The general mechanism for such a cascade reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl iodide bond, which is more reactive than the aryl bromide bond. The resulting aryl-palladium(II) complex then undergoes intramolecular syn-carbopalladation of the alkyne. This cyclization generates a vinyl-palladium(II) species, which subsequently participates in a Suzuki cross-coupling reaction with a boronic acid. The final step is a reductive elimination that yields the tetracyclic product and regenerates the Pd(0) catalyst. nih.gov

Table 1: Example of Palladium-Catalyzed Intramolecular Cyclization

Starting Material Catalyst System Key Transformation Product Type
Thermal and Photo-Induced Cyclization Reactions

Thermal and photochemical conditions can initiate cyclization reactions of alkynes, often proceeding through high-energy intermediates or radical pathways. While direct thermal cyclization of this compound itself is not a primary reaction pathway without other functional groups, its derivatives can undergo powerful transformations.

Thermal Cycloadditions: Intramolecular [4+2] cycloadditions (Diels-Alder reactions) are a prominent class of thermal reactions. youtube.com For a substrate like this compound to participate, it must be part of a larger molecule containing a tethered diene, creating a conjugated enyne or arenyne system. The reaction involves the concerted or stepwise formation of a six-membered ring. The feasibility and stereochemical outcome of these reactions are highly dependent on the geometry of the transition state and the length and flexibility of the tether connecting the alkyne (dienophile) and the diene. nih.gov

Photo-Induced Cyclizations: Visible light can be used to generate radical intermediates that initiate cascade cyclizations. nih.govrsc.org For an aryl alkyne, a common mechanism involves the formation of an aryl radical, often by the photolysis of an aryl halide precursor. This aryl radical can then add to the tethered alkyne in an intramolecular fashion (e.g., via a 5-exo or 6-endo cyclization) to form a vinyl radical. mdpi.com This vinyl radical intermediate is then trapped, often by hydrogen atom abstraction or oxidation/reduction, to yield the final cyclized product. rsc.orgmdpi.com The regioselectivity of the initial radical attack is governed by the stability of the resulting vinyl radical. Photocatalysts, such as ruthenium or iridium complexes, or even catalyst-free systems using specific photosensitizers, can facilitate these transformations under mild conditions. researchgate.netmdpi.com

Cycloaddition Reactions

The carbon-carbon triple bond in this compound is an excellent participant in cycloaddition reactions, providing access to a variety of heterocyclic systems.

Ruthenium-Catalyzed [3+2]-Cycloaddition with Azides

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful method for synthesizing 1,2,3-triazoles. Unlike its more famous copper-catalyzed counterpart, the RuAAC is highly effective for internal alkynes. nih.govacs.org The reaction of an unsymmetrical internal alkyne like this compound with an organic azide (B81097) in the presence of a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, typically yields a mixture of two regioisomeric 1,4,5-trisubstituted triazoles. nih.govacs.orgnih.gov

The mechanism is believed to proceed through the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination, which is the rate-determining step, to furnish the triazole product and regenerate the active catalyst. The regioselectivity is influenced by a combination of steric and electronic factors of the alkyne and azide substituents, though predicting the major isomer can be challenging. nih.govacs.org For alkyl phenyl acetylenes, mixtures are common, whereas alkynes bearing coordinating groups like hydroxyls can exhibit high regioselectivity. acs.orgnih.gov

Table 2: Regioselectivity in RuAAC of Benzyl Azide with Phenylacetylenes

Alkyne Catalyst Total Yield (%) Regioisomeric Ratio (A:B)
Prop-1-ynylbenzene CpRuCl(PPh₃)₂ 95 35:65
Pent-1-ynylbenzene CpRuCl(PPh₃)₂ 80 15:85

Data derived from studies on analogous systems. nih.govacs.orgpsu.edu

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. However, the standard CuAAC mechanism is critically dependent on the presence of a terminal alkyne. nih.gov The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne's acidic C-H bond. wikipedia.org This intermediate is essential for the subsequent steps leading to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole. nih.gov

This compound is an internal alkyne (CH₃-C≡C-Aryl) and lacks the required terminal proton. Consequently, it is unreactive in the standard CuAAC reaction under typical conditions (e.g., Cu(I) salts, or CuSO₄/sodium ascorbate). rsc.orgnih.gov While some specialized methods for the cycloaddition of internal alkynes have been developed, they often require different catalysts (like ruthenium) or forcing conditions and fall outside the scope of the classic CuAAC click reaction. wikipedia.orgrsc.org

Intramolecular [4+2] Cycloaddition Processes

The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for constructing polycyclic systems containing a six-membered ring. For a substrate like this compound, this transformation requires the presence of a diene moiety tethered to the molecule, creating an "arenyne" system. nih.gov The reaction, which can be promoted thermally or by Lewis acids, involves the alkyne acting as the dienophile.

The mechanism is typically concerted, proceeding through a single, highly ordered transition state, although stepwise pathways involving zwitterionic or diradical intermediates are also known, particularly for polarized systems. youtube.com The stereochemistry of the newly formed ring is a key feature of this reaction. In an intramolecular context, the geometry of the product is dictated by the length and conformational preferences of the tether connecting the diene and the alkyne dienophile. youtube.com A fascinating variant involves the reaction of tethered enynes with benzynes, which proceeds readily at room temperature to generate highly strained cyclic allene (B1206475) intermediates that subsequently rearrange to form complex polycyclic aromatic compounds. nih.gov

Hydration and Halogenation Reactions of the Alkyne Moiety

The alkyne functional group in this compound readily undergoes addition reactions, such as hydration and halogenation.

Hydration: The addition of water across the triple bond, typically catalyzed by acid and a metal salt (e.g., Hg²⁺, Au⁺, Pt²⁺, Fe³⁺), converts the alkyne into a carbonyl compound. researchgate.netnih.govrsc.org For an unsymmetrical internal alkyne like this compound, the reaction can produce two regioisomeric ketones. The regioselectivity is governed by the electronic effects of the substituents. The attack of water generally occurs at the more electrophilic alkyne carbon. In the case of an alkyl-aryl alkyne, the benzylic carbon is more capable of stabilizing positive charge in the transition state. Therefore, hydration typically leads to the preferential formation of the aryl ketone, where the carbonyl group is adjacent to the phenyl ring. researchgate.netrsc.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. researchgate.net

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to alkynes proceeds via electrophilic addition. The reaction of one equivalent of a halogen with this compound typically results in the anti-addition of the two halogen atoms across the triple bond, yielding a (E)-dihaloalkene. lumenlearning.comlibretexts.org This stereochemical outcome is explained by the formation of a cyclic halonium ion intermediate, which is then opened by a backside attack of the halide ion. libretexts.org With an excess of the halogen, a second addition can occur, leading to the formation of a tetrahaloalkane. lumenlearning.com

Hydroboration Mechanisms and Regio/Stereoselectivity

The hydroboration-oxidation of alkynes is a fundamental two-step process for the synthesis of carbonyl compounds. libretexts.orgchemistrysteps.com For internal alkynes like this compound, this reaction presents challenges in controlling regioselectivity, often leading to a mixture of ketones unless sterically hindered boranes are employed. chemistrysteps.comorganicchemistrytutor.com

The mechanism commences with the addition of a borane (B79455) (BH3) or a substituted borane (R2BH) across the triple bond. wikipedia.org This hydroboration step is a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkyne, resulting in a cis-alkenylborane. libretexts.orgorganicchemistrytutor.com The regioselectivity is governed by both electronic and steric factors. The boron atom preferentially adds to the less sterically hindered carbon of the triple bond. chemistrysteps.com In the case of this compound, the two carbons of the alkyne are disubstituted, but the m-tolyl group is significantly bulkier than the methyl group.

To enhance regioselectivity and prevent double addition across both pi bonds of the alkyne, bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) (Sia2BH) are commonly used. chemistrysteps.comorganicchemistrytutor.comwikipedia.org These reagents are highly sensitive to steric hindrance, favoring the placement of the large boron-containing group away from the bulkier substituent of the substrate. organicchemistrytutor.comyoutube.com This directs the boron to the carbon atom adjacent to the methyl group and the hydrogen to the carbon attached to the aromatic ring.

The subsequent oxidation step involves the treatment of the alkenylborane with hydrogen peroxide (H2O2) in a basic solution, typically aqueous sodium hydroxide (B78521) (NaOH). libretexts.orgmasterorganicchemistry.com The hydroperoxide anion acts as a nucleophile, attacking the boron atom. organicchemistrytutor.com This is followed by a rearrangement where the alkyl group migrates from boron to the adjacent oxygen atom, proceeding with retention of stereochemistry. wikipedia.org This process is repeated, and ultimately, the boron is replaced by a hydroxyl group, yielding an enol intermediate. organicchemistrytutor.comwikipedia.org The enol, being unstable, rapidly tautomerizes to the more stable keto form, which in this case is a ketone. masterorganicchemistry.commit.edu

Table 1: Regioselectivity in the Hydroboration of this compound

Borane Reagent Major Product Minor Product Rationale for Selectivity
BH3 Mixture of ketones Mixture of ketones Low steric hindrance, can lead to double addition and a mixture of regioisomers. libretexts.org
9-BBN 1-(m-tolyl)propan-2-one 3-(m-tolyl)propan-1-al High steric bulk of 9-BBN directs boron to the less hindered carbon of the alkyne. organicchemistrytutor.comyoutube.com
Disiamylborane 1-(m-tolyl)propan-2-one 3-(m-tolyl)propan-1-al Significant steric hindrance favors addition to the less sterically crowded position. chemistrysteps.comorganicchemistrytutor.com

Reactions Involving Zirconium Complexes and Allenic/Propargylic Intermediates

Reactions of propargylic compounds with zirconium complexes, such as the Negishi reagent, can lead to the formation of allenic and/or propargylic zirconium intermediates. acs.org The reaction of this compound with a zirconocene (B1252598) source like Cp2ZrBu2 can generate a zirconacyclopentadiene. oup.com These metallacycles are versatile intermediates in organic synthesis. For instance, they can react with alkynyl halides in the presence of a nickel catalyst, like NiCl2(PPh3)2, to produce multi-substituted arylalkynes. oup.comresearchgate.net The mechanism involves transmetalation from zirconium to nickel, followed by coupling reactions. oup.com

Furthermore, the hydrozirconation of propargylic alcohols using the Schwartz reagent (Cp2ZrH(Cl)) typically yields terminal vinyl zirconium species. nih.gov However, the regioselectivity can be reversed by forming the lithium alkoxide of the propargylic alcohol in the presence of ZnCl2, leading to the more hindered branched product. nih.gov While this compound itself is not a propargylic alcohol, related structures with a hydroxyl group on the propargylic carbon could undergo such directed reactions. The formation of allenic/propargylic zirconium intermediates from propargylic ethers is also known, with the product distribution between allenes and alkynes being dependent on the substituents. acs.org

Mechanistic Insights into Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the existing methyl and propynyl substituents. msu.edu

The methyl group is an activating group and an ortho-, para-director. wikipedia.org It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgpressbooks.pub This electron donation stabilizes the carbocation intermediate (arenium ion) formed during the substitution, particularly when the electrophile attacks at the ortho and para positions. pressbooks.pub

The prop-1-ynyl group's effect is more complex. Alkynyl groups are generally considered to be deactivating and meta-directing due to the sp-hybridized carbons being more electronegative than sp2-hybridized carbons, thus withdrawing electron density from the ring inductively. However, the pi system of the alkyne can also interact with the aromatic ring.

When both an activating and a deactivating group are present on a benzene ring, their directing effects must be considered together. libretexts.org In the case of this compound, the methyl group is an ortho-, para-director, and the propynyl group is a meta-director. The positions ortho and para to the methyl group are carbons 2, 4, and 6. The positions meta to the propynyl group are carbons 5 and 1 (the position of the methyl group). Therefore, the directing effects of the two groups reinforce each other at position 5 (para to the methyl group and meta to the propynyl group) and position 1 (occupied by the methyl group, but influencing the other ortho/para positions). The positions ortho to the methyl group (2 and 6) are also activated. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. msu.edu

The mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of the arenium ion : The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. unacademy.combyjus.com This is the slow, rate-determining step. msu.edu

Deprotonation : A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Addition Reactions with Various Reagents (e.g., TeCl4)

The triple bond of this compound is susceptible to addition reactions. For example, tellurium tetrachloride (TeCl4) adds to alkynes. The mechanism of this addition can follow two distinct pathways, leading to different stereochemical outcomes. researchgate.net

A concerted syn-addition can occur, which would yield Z-alkenes.

An anti-addition pathway can also take place, resulting in E-alkenes. researchgate.netresearchgate.net

The specific pathway and the resulting stereochemistry can be influenced by the structure of the alkyne and the reaction conditions. researchgate.net For internal alkynes, the reaction with TeCl4 often proceeds via syn-addition. researchgate.net In some cases, particularly with acetylenic alcohols, the stereochemistry is influenced by the participation of the hydroxyl group. researchgate.net

Stereochemical and Regiochemical Control in Arylalkyne Transformations

Achieving control over stereochemistry and regiochemistry is a central theme in the transformation of arylalkynes like this compound. The synthesis of substituted alkenes from arylalkynes often requires methods that can selectively produce either the E or Z isomer. bohrium.comorganic-chemistry.org

For example, the hydroarylation of internal alkynes can be catalyzed by B(C6F5)3, and for reactions with phenols, this can lead to Z-triaryl substituted alkenes with good stereoselectivity. bohrium.comresearchgate.net The mechanism is suggested to involve an acid-catalyzed isomerization through tertiary carbonium ion intermediates. bohrium.com

In hydroboration, as discussed previously, the use of bulky boranes is a key strategy for achieving high regioselectivity. organicchemistrytutor.comyoutube.com The syn-addition nature of the reaction inherently controls the stereochemistry of the resulting alkenylborane. libretexts.org

Copper- and nickel-catalyzed hydroalkylation reactions of terminal alkynes have been developed for the stereospecific synthesis of E-alkenes. nih.gov While this compound is an internal alkyne, these methodologies highlight the importance of catalyst choice in controlling the stereochemical outcome of alkyne transformations. Mechanistic studies suggest that for copper-catalyzed reactions, hydrocupration activates the alkyne, which then undergoes cross-coupling, with the catalyst controlling both regio- and diastereoselectivity. nih.gov

In reactions involving zirconium, the formation of zirconacyclopentadienes from two different alkynes can be achieved with high selectivity, allowing for the synthesis of well-defined benzene derivatives. researchgate.net

Ultimately, the ability to control the stereochemical and regiochemical course of reactions involving this compound depends on a detailed understanding of the reaction mechanisms and the careful selection of reagents and catalysts.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Methyl 3 Prop 1 Ynylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are fundamental for identifying the types and number of unique nuclei in a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques for characterizing organic molecules. While direct experimental spectra for 1-methyl-3-prop-1-ynylbenzene are not widely published, its spectral features can be accurately predicted based on established substituent effects and data from its isomers. The meta-substitution pattern results in four distinct aromatic proton signals and eight unique carbon signals. The chemical shifts are influenced by the electronic properties of the methyl (electron-donating) and propynyl (B12738560) (electron-withdrawing) groups.

The predicted ¹H NMR spectrum would show a singlet for the aromatic methyl group (around 2.3 ppm) and a singlet for the propynyl methyl group (around 2.0 ppm). The four aromatic protons would appear as complex multiplets in the range of 7.0-7.4 ppm. In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne typically resonate between 70 and 90 ppm. openochem.org The aromatic carbons appear between 120-140 ppm, with the carbon attached to the methyl group and the carbon attached to the propynyl group being distinct. openochem.org

Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
~7.3-7.4Aromatic (H2, H4, H5, H6)
~2.3Ar-CH₃
~2.0-C≡C-CH₃
Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
~138Ar-C (C3)
~132-128Ar-CH
~123Ar-C (C1)
~81-C ≡C-CH₃
~80-C≡C -CH₃
~21Ar-CH₃
~4-C≡C-CH₃

Other Nuclei (¹⁹F, ³¹P, ¹⁴N, ¹⁵N, ¹⁷O): NMR spectroscopy for nuclei such as ¹⁹F, ³¹P, ¹⁴N, ¹⁵N, and ¹⁷O is not applicable for the routine analysis of this compound as it does not naturally contain these isotopes. However, these techniques would become relevant if the molecule were isotopically labeled with one of these nuclei for specialized mechanistic or binding studies.

2D NMR experiments are essential for unambiguously assigning the complex spectra of substituted aromatic compounds by revealing through-bond and through-space correlations. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between the adjacent aromatic protons, helping to assign their specific positions on the ring. libretexts.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons. Key correlations would be observed from the aromatic methyl protons to the C1, C2, and C6 carbons of the ring, and from the propynyl methyl protons to the two alkyne carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. For this molecule, NOESY or ROESY could confirm the meta substitution pattern by showing correlations between the aromatic methyl protons (at C1) and the aromatic proton at C2, and between the propynyl group and the aromatic protons at C2 and C4.

J-resolved Spectroscopy: This technique separates chemical shift and coupling constant information into two different dimensions, simplifying complex multiplets in the ¹H spectrum and aiding in the precise measurement of coupling constants.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful experiment reveals direct carbon-carbon (¹³C-¹³C) bonds. Though it requires a high sample concentration due to the low natural abundance of ¹³C, it could be used to trace the entire carbon skeleton of the molecule.

Expected Key 2D NMR Correlations for this compound
Experiment Expected Key Correlations
COSY Correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6).
HSQC Ar-C H to Ar-H ; Ar-C H₃ to Ar-H ₃; -C≡C-C H₃ to -C≡C-H ₃.
HMBC Ar-CH₃ protons to C1, C2, C6; Propynyl-CH₃ protons to alkyne carbons.
NOESY/ROESY Ar-CH₃ protons to H2; Propynyl group protons to H2 and H4.

Solid-state NMR (SSNMR) provides invaluable structural information for materials that are insoluble or exist as crystalline or amorphous solids. researchgate.net Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples. nih.goved.gov For this compound, SSNMR could be used to:

Characterize the crystalline packing and identify the presence of different polymorphs (different crystal structures of the same compound).

Determine the precise molecular geometry in the solid state, which may differ from the averaged conformation in solution.

Study molecular dynamics, such as the rotation of the methyl groups and the phenyl ring within the crystal lattice, by analyzing line shapes and relaxation times. ed.gov

While this compound is a relatively rigid molecule, its substituents possess rotational freedom. Variable temperature (VT) NMR studies can be employed to investigate the rotational barriers of the methyl and propynyl groups. uzh.chresearchgate.net For more flexible aryl alkyne analogues, NMR is a powerful tool for conformational analysis. uzh.chacs.orgauremn.org.br The measurement of precise proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) can provide information about dihedral angles and inter-proton distances, respectively, allowing for the determination of the preferred conformation in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups and vibrational modes. The FTIR spectrum of this compound would exhibit several key absorption bands that confirm its structure. Data from related compounds like 1-propynylbenzene can be used to assign these bands. nist.gov

The most diagnostic peak would be the stretching vibration of the carbon-carbon triple bond (C≡C), which is expected in the 2200-2260 cm⁻¹ region. Other characteristic vibrations include C-H stretches for the aromatic (sp²) and alkyl (sp³) hydrogens, aromatic C=C ring stretches, and C-H bending vibrations. The pattern of the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region is particularly useful for confirming the 1,3-disubstitution pattern on the benzene (B151609) ring.

Characteristic FTIR Vibrational Modes for this compound
Frequency Range (cm⁻¹) Vibrational Mode Assignment
3100-3000Aromatic C-H Stretch (sp²)
3000-2850Methyl C-H Stretch (sp³)
2260-2200Alkyne C≡C Stretch
1610-1585, 1500-1400Aromatic C=C Ring Stretches
900-670Aromatic C-H Out-of-Plane Bending (indicative of meta-substitution)

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) further enhances the Raman signal, allowing for the study of the molecule's interaction with metal surfaces. This technique is particularly useful for understanding the adsorption behavior and orientation of the molecule on a substrate nih.govresearchgate.netias.ac.in. When this compound is adsorbed on a metal surface, such as silver nanoparticles, the enhancement of specific Raman bands can indicate which parts of the molecule are interacting with the surface researchgate.netias.ac.in. For example, an enhancement of bands related to the π-system of the benzene ring would suggest an interaction involving the aromatic portion of the molecule. The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes researchgate.netias.ac.in.

Table 1: Postulated Raman and SERS Spectral Data for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)SERS Enhancement
Alkyne C≡C Stretch~2100Moderate
Aromatic C-H Stretch>3000Weak to Moderate
Aromatic Ring Breathing~1000Strong
Methyl C-H Bending~1450Moderate

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for examining the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one libretexts.org. The benzene ring and the propynyl group in the molecule act as chromophores, which are parts of the molecule that absorb light libretexts.org.

The electronic spectrum of aromatic compounds like this compound is typically characterized by π → π* transitions uzh.chup.ac.za. For a substituted benzene ring, multiple absorption bands can be observed. Benzene itself shows intense absorption bands around 180 nm and 200 nm, and a weaker band around 260 nm, all associated with the π-system of the ring up.ac.za. The presence of the methyl and propynyl substituents on the benzene ring in this compound would be expected to cause a shift in the position and intensity of these bands (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) uomustansiriyah.edu.iq. The conjugation of the propynyl group's triple bond with the benzene ring's π-system can influence these electronic transitions . Monitoring changes in the UV-Vis spectrum upon exposure to UV light can also provide information on the photolytic stability of the compound .

Table 2: Anticipated UV-Vis Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π* (Primary Band)~210High
π → π* (Secondary Band)~265Low to Moderate

Fluorescence Spectroscopy for Molecular Interactions and Dynamics

Fluorescence spectroscopy can provide insights into the excited state properties and molecular interactions of this compound. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon, a process known as fluorescence. The emitted light is typically at a longer wavelength than the absorbed light.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound, with the chemical formula C₁₀H₁₀, the calculated exact mass is 130.07825. HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition. This technique is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (Da)Observed m/z
[M]⁺C₁₀H₁₀130.07825~130.0783

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound (m/z 130) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragments provide a "fingerprint" that can be used to elucidate the structure of the molecule nih.govimreblank.ch.

For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring libretexts.org. Common fragmentation patterns for substituted benzenes involve cleavage of the bonds benzylic to the ring. For this compound, potential fragmentation pathways could include the loss of a methyl radical (CH₃•) to form an ion at m/z 115, or cleavage of the propynyl group. The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. The analysis of these fragmentation patterns is a key aspect of structural elucidation in mass spectrometry youtube.commsu.edu.

Table 4: Predicted MS/MS Fragmentation Data for the Molecular Ion of this compound ([C₁₀H₁₀]⁺, m/z 130)

Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Ion Structure
115CH₃•[C₉H₇]⁺
91C₃H₃•[C₇H₇]⁺ (Tropylium ion)

Advanced Ionization Techniques (Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), Plasma Desorption (PD), Field Desorption (FD))

The mass spectrometric analysis of this compound, a non-polar aromatic hydrocarbon, benefits from advanced ionization techniques designed to handle nonvolatile or thermally labile compounds. These "soft" ionization methods are crucial for obtaining clear molecular ion signals with minimal fragmentation, which is often a challenge with traditional techniques like electron ionization.

Electrospray Ionization (ESI) Electrospray Ionization is a technique particularly suited for polar and ionic compounds, which can be ionized in solution prior to analysis. researchgate.net For non-polar, neutral molecules like this compound, direct ESI analysis is generally not effective. However, derivatization strategies can be employed to introduce an ionizable group to the molecule, making it amenable to ESI. researchgate.net For the alkyne functional group in this compound, derivatization could potentially render it suitable for ESI-MS, allowing for high-sensitivity analysis. researchgate.net

Fast Atom Bombardment (FAB) Fast Atom Bombardment is a desorption ionization method where the sample is mixed with a non-volatile liquid matrix, such as sulfolane (B150427) or glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. nih.govyoutube.com This process sputters sample and matrix ions from the surface, allowing for the analysis of nonvolatile and thermally unstable compounds. nih.gov For aromatic hydrocarbons like this compound, FAB mass spectrometry typically produces both the radical cation (M⁺•) and the protonated molecule ([M+H]⁺). nih.govrsc.org The relative abundance of these ions can be compound-specific and provide structural insights. nih.gov A key advantage of FAB is its ability to generate molecular ions of π-conjugated hydrocarbons with little to no fragmentation, which is essential for accurate molecular weight determination. nih.govyoutube.com

Plasma Desorption (PD) Plasma Desorption Mass Spectrometry (PDMS) involves bombarding a sample with high-energy ions produced from the fission of a radionuclide, typically Californium-252. This technique was one of the early methods for analyzing large, non-volatile biomolecules. While it has been largely superseded by ESI and MALDI, the principles of PDMS could be applied to the analysis of robust molecules like this compound. The high-energy impact would likely induce ionization, and the desorption mechanism would allow for the analysis of the compound in its solid state.

Field Desorption (FD) Field Desorption is considered one of the softest ionization techniques available for mass spectrometry. jeolusa.com It is exceptionally well-suited for the analysis of non-polar and thermally labile compounds, often yielding the molecular ion with minimal to no fragmentation. jeolusa.comcore.ac.uk In FD-MS, the sample is deposited onto an emitter wire covered in carbon microneedles. jeolusa.com A very strong electric field is applied, which facilitates the ionization of the analyte molecules via electron tunneling, producing molecular ions (M⁺•). jeolusa.comwiley.com For low-polarity molecules like this compound, FD would be an ideal technique to obtain a clean mass spectrum dominated by the molecular ion, providing unambiguous molecular weight information. wiley.comnih.gov The method's ability to handle compounds that fragment easily under other ionization conditions makes it a powerful tool for the structural confirmation of such molecules. jeolusa.com

Table 1: Comparison of Advanced Ionization Techniques for this compound

Technique Principle Applicability to this compound Typical Ions Formed Key Advantages
Electrospray Ionization (ESI) Ionization of analytes in solution by applying a high voltage to a liquid. Low, unless derivatized to introduce a polar, ionizable group. researchgate.net [M+H]⁺ or [M+Na]⁺ (after derivatization) High sensitivity for polar/ionic compounds.
Fast Atom Bombardment (FAB) A high-energy beam of neutral atoms strikes a sample in a liquid matrix. nih.gov High. Suitable for aromatic hydrocarbons. nih.gov M⁺• and [M+H]⁺ nih.gov Soft ionization with minimal fragmentation; provides molecular weight information. youtube.comnih.gov
Plasma Desorption (PD) High-energy ions from a radionuclide source bombard the sample. Theoretically applicable, but less common now. M⁺• Analyzes samples in the solid state.
Field Desorption (FD) A strong electric field ionizes the sample on an emitter. jeolusa.comwiley.com Very High. Ideal for non-polar, labile compounds. jeolusa.com M⁺• wiley.comnih.gov Extremely soft ionization, minimal to no fragmentation, clear molecular ion peak. jeolusa.com

Other Advanced Analytical Techniques

Beyond mass spectrometry, a range of other advanced analytical techniques can provide deeper insights into the structural and electronic properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. manchester.ac.ukwiley-vch.de Since the propynyl group of this compound can participate in radical reactions, EPR spectroscopy is a valuable tool for characterizing any resulting paramagnetic intermediates.

Biologically relevant free radicals are often too short-lived to be detected directly. nih.gov In such cases, spin trapping techniques are used, where a "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct that can be detected by EPR. nih.gov Should this compound be involved in processes that generate transient radicals, EPR in conjunction with spin trapping would be the definitive method for their detection and identification. manchester.ac.uknih.gov The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with the surrounding environment. manchester.ac.uk

X-ray Diffraction for Solid-State Structure Elucidation and Stereochemistry

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If this compound can be obtained in a crystalline form, single-crystal XRD would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular packing in the crystal lattice. researchgate.netscholaris.ca

This technique is crucial for understanding how the molecule organizes itself in the solid state, which can influence its physical properties. Furthermore, for more complex molecules, XRD is indispensable for the unambiguous determination of stereochemistry. researchgate.net The analysis of inclusion compounds formed with various host molecules by X-ray diffraction has been demonstrated for complex alkyne-containing structures, indicating the feasibility of this method for related compounds. psu.edu

Hyperspectral Imaging (HSI) for Advanced Chemical Analysis

Hyperspectral imaging is a sophisticated analytical technique that combines digital imaging with spectroscopy. An HSI system collects hundreds of images of a sample at different wavelengths, creating a "hypercube" of data that contains spatial and spectral information. While no specific studies on the application of HSI to this compound are available, the technique's capabilities suggest potential uses.

For instance, HSI could be employed for the non-destructive analysis of mixtures or materials containing this compound. By analyzing the unique spectral signature of this compound, HSI could be used to map its distribution within a solid sample, assess its purity, or monitor its presence in a reaction mixture over time. This would be particularly useful in materials science or in monitoring industrial processes where the spatial distribution of chemical components is critical.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Prop 1 Ynylbenzene

Quantum Mechanical (QM) Approaches to Molecular Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure and chemical reactivity. For a molecule like 1-methyl-3-prop-1-ynylbenzene, QM methods allow for the detailed calculation of its electronic and geometric properties.

Electronic structure theory, particularly through the application of molecular orbital (MO) theory, is a powerful tool for describing the distribution and energy of electrons within this compound. The interaction of the π-system of the benzene (B151609) ring with the π-bonds of the propynyl (B12738560) group creates a conjugated system. MO theory helps in visualizing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aromatic alkynes similar to this compound, computational studies have shown how substituents on the phenyl ring influence the energies of these frontier orbitals. The methyl group in the meta position on the benzene ring in this compound is an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted phenylacetylene.

Table 1: Calculated Frontier Orbital Energies for Phenylacetylene and a Substituted Derivative.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylacetylene-6.21-0.156.06
Substituted Phenylacetylene-5.98-0.255.73

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are widely used for the geometry optimization of molecules like this compound. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable molecular structure.

DFT calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the presence of the methyl and propynyl substituents. The C≡C triple bond of the propynyl group and the adjacent C-C single bond are of particular interest, as their lengths can indicate the extent of conjugation with the aromatic ring.

Energy analysis using DFT allows for the calculation of the molecule's total electronic energy, which can be used to determine its stability relative to other isomers or related molecules.

Table 2: Representative Calculated Geometrical Parameters for an Alkyl-Substituted Phenylacetylene Moiety.
ParameterValue
C-C (ring) Bond Length1.39 - 1.41 Å
C-C (ring-alkyne) Bond Length1.43 Å
C≡C Bond Length1.21 Å
C-C-C (alkyne) Bond Angle178°
C-C-H (ring) Bond Angle119 - 121°

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. For this compound, this includes studying reactions such as electrophilic additions to the alkyne group or substitutions on the aromatic ring.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. The PES reveals the reactants, products, and any intermediates and transition states that occur during the reaction.

For example, in the electrophilic addition of a reagent like HBr to the propynyl group, the PES would show the energy changes as the HBr molecule approaches and interacts with the triple bond. The surface would have valleys corresponding to the stable reactant and product molecules and mountain passes corresponding to the transition states.

A transition state is the point of highest energy along the reaction coordinate between reactants and products. It represents a fleeting molecular configuration that is critical in determining the rate of a reaction. Computational methods allow for the precise localization of transition state structures.

Once a transition state is located, its geometry and energy can be characterized. For the addition of an electrophile to the propynyl group of this compound, two possible carbocation intermediates could be formed. Computational analysis of the corresponding transition states would reveal which pathway has a lower activation energy and is therefore kinetically favored. The calculated activation energy is a key parameter in predicting the reaction rate.

The Minimum Energy Path (MEP) is the trajectory on the potential energy surface that connects reactants and products through one or more transition states, following the path of least energy. Methods like the Nudged Elastic Band (NEB) are employed to find and visualize the MEP for a given reaction.

The NEB method involves creating a series of "images" of the molecule along a proposed reaction path and then optimizing their positions to find the lowest energy pathway. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For a reaction of this compound, an MEP analysis could illustrate the step-by-step mechanism of, for instance, the addition of a halogen to the triple bond, showing the continuous transformation from reactants to products.

Table 3: Illustrative Energy Profile for a Two-Step Electrophilic Addition to an Alkyne.
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.0
Intermediate+5.0
Transition State 2+8.0
Products-10.0

Prediction of Kinetic and Thermodynamic Profiles

Computational chemistry provides powerful tools for predicting the kinetic and thermodynamic profiles of chemical reactions involving this compound. Through quantum mechanical calculations, it is possible to map out the potential energy surface (PES) for a given reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Thermodynamic Analysis: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are calculated to determine the spontaneity and position of equilibrium for a reaction. For instance, in a hypothetical hydration reaction of the alkyne moiety of this compound, computational methods can predict whether the reaction is exothermic or endothermic and whether the products are favored at equilibrium. These calculations typically involve geometry optimization of all species followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections. mdpi.com

Kinetic Analysis: The kinetic profile is investigated by locating the transition state (TS) structure on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation Gibbs free energy (ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. ekb.egresearchgate.net For example, in the addition of an electrophile to the benzene ring, two potential pathways exist due to the directing effects of the methyl and propynyl substituents. Computational modeling can determine the activation barriers for addition at different positions, thereby predicting the regioselectivity of the reaction. mdpi.com The Gibbs free energy barriers for different reaction pathways can reveal which products are kinetically favored. mdpi.com

The table below illustrates a hypothetical set of calculated thermodynamic and kinetic data for two competing pathways in a reaction involving this compound.

ParameterPathway APathway B
ΔH (kcal/mol)-25.5-22.1
ΔG (kcal/mol)-15.3-13.9
ΔG‡ (kcal/mol)18.721.2

This table contains hypothetical data for illustrative purposes.

Advanced Computational Methodologies

To overcome the limitations of static calculations on a potential energy surface, more advanced computational methodologies are employed to study the dynamic nature of chemical reactions and complex systems.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the time evolution of a molecular system by calculating the forces acting on each atom "on the fly" from electronic structure calculations, without relying on pre-parameterized force fields. nih.gov This allows for the simulation of chemical processes where bond breaking and formation occur. nih.gov

For this compound, an AIMD simulation could be used to study its behavior in a solvent at finite temperature. researchgate.net For example, simulating the molecule in a box of water molecules would reveal the specific hydrogen bonding interactions between water and the alkyne's π-system, as well as the hydrophobic interactions around the aromatic ring and methyl group. researchgate.net Furthermore, AIMD can be used to simulate a reaction, such as its oxidation or reduction, providing a dynamic picture of the reaction pathway, including the lifetimes of transient intermediates and the role of solvent molecules in stabilizing the transition state. acs.org

Constructing a full potential energy surface (PES) for a molecule like this compound using high-level quantum chemistry methods is computationally prohibitive, especially for dynamic simulations. Machine learning potentials (MLPs) offer a solution by training a model, such as a neural network or a Gaussian process regression model, on a set of pre-calculated quantum mechanical data points (energies and forces). nih.govaip.org Once trained, the MLP can predict the energy and forces for a new atomic configuration with an accuracy close to the quantum method but at a fraction of the computational cost. aip.org

This approach drastically accelerates the exploration of the PES, making it feasible to run long-time molecular dynamics simulations or perform extensive searches for reaction pathways and transition states. aip.org For this compound, an MLP could be developed to study conformational dynamics, such as the rotation of the methyl and propynyl groups, or to simulate its reactivity over longer timescales than accessible with AIMD.

When studying this compound in a complex environment, such as within a biological system or on the surface of a catalyst, it is often impractical to treat the entire system with quantum mechanics. Multiscale computational approaches, like the Quantum Mechanics/Molecular Mechanics (QM/MM) method, address this challenge. mdpi.com

In a QM/MM simulation, the system is partitioned into two regions. The chemically active region—for instance, the this compound molecule and the active site of an enzyme—is treated with a high-level QM method to accurately describe electronic effects and bond rearrangements. The remainder of the system, such as the bulk of the protein or solvent, is treated with a computationally less expensive classical force field (MM). mdpi.comtandfonline.com This hybrid approach allows for the study of reactions in complex, realistic environments, capturing the influence of the surrounding environment on the reaction profile. researchgate.netbham.ac.uk

Computational Probes of Structure-Reactivity Relationships

Computational methods are instrumental in elucidating and quantifying the relationships between molecular structure and chemical reactivity.

Linear Free Energy Relationships (LFERs) provide a quantitative framework for understanding how changes in the structure of a reactant affect reaction rates and equilibria. dalalinstitute.com The Hammett equation is a classic example of an LFER that quantifies the electronic influence of substituents on the reactivity of a reaction center on a benzene ring. ic.ac.ukviu.ca

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (benzene).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (inductive and resonance) of the substituent relative to hydrogen.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

For this compound, the two substituents are the methyl group (-CH₃) and the prop-1-ynyl group (-C≡C-CH₃), both at a meta position relative to each other. To analyze the effect of these groups on a reaction at another position on the ring, their respective Hammett constants would be considered. The methyl group is weakly electron-donating, while the electronic effect of the propynyl group is more complex, capable of acting as a weak withdrawing group via induction but also interacting through its π-system.

Computational chemistry can be used to calculate the σ values for various substituents or to compute reaction constants (ρ) by modeling a series of reactions with different substituted compounds. By calculating the charge distribution and molecular orbitals, these studies provide a theoretical foundation for the empirically observed trends in reactivity captured by Hammett analysis.

The table below provides representative Hammett constants for relevant substituent groups.

SubstituentσmetaσparaElectronic Effect
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-C≡CH0.210.23Weakly Electron-Withdrawing
-NO₂0.710.78Strongly Electron-Withdrawing

Note: The value for -C≡C-CH₃ would be similar to -C≡CH. Source for data: ic.ac.ukviu.ca

Kinetic Isotope Effect (KIE) Studies

For instance, in reactions involving the propargylic methyl group or the aromatic C-H bonds of this compound, the substitution of hydrogen with deuterium (B1214612) would be expected to produce a primary KIE if the C-H bond is broken in the rate-limiting step. The magnitude of this effect can offer insights into the transition state geometry of the reaction. princeton.edu

A pertinent example of the application of KIE in related systems is in the study of Sonogashira coupling reactions, a common method for the synthesis of arylalkynes. nih.govwikipedia.orglibretexts.org Isotope effect studies on such cross-coupling reactions can help to clarify the mechanism of the catalytic cycle, including the oxidative addition and reductive elimination steps. nih.gov Although no specific KIE data for this compound in a Sonogashira coupling has been reported, it is a powerful technique that could be employed to investigate the nuances of its synthesis and reactivity.

Prediction and Validation of Spectroscopic Properties through Computation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in the prediction of spectroscopic properties of organic molecules. rsc.orgnih.govnih.govresearchgate.net These theoretical calculations can provide valuable information on the infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic characteristics of this compound.

The prediction of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. nih.govnih.gov For this compound, characteristic vibrational modes would include the C≡C triple bond stretch, aromatic C-H stretches, and the stretching and bending modes of the methyl group. youtube.comyoutube.com Computational analysis can provide theoretical frequencies and intensities for these vibrations, which can then be compared with experimental data, such as that available for structurally similar compounds in databases like the NIST WebBook. nist.govnist.govnih.gov

Similarly, the prediction of NMR chemical shifts is a powerful tool for structure elucidation and verification. rsc.orgnih.govnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. These predicted spectra can be invaluable in assigning experimental NMR spectra and in distinguishing between potential isomers. The accuracy of these predictions is often enhanced by employing appropriate levels of theory and basis sets, and by considering solvent effects. researchgate.net

The validation of these computational predictions is achieved through direct comparison with experimental spectroscopic data. A strong correlation between the computed and observed spectra lends confidence to both the structural assignment of the molecule and the computational methodology employed. researchgate.net Discrepancies between theoretical and experimental values can, in turn, point to interesting electronic or structural features of the molecule that may warrant further investigation.

Below is a hypothetical data table illustrating the kind of comparison that would be made between experimental and computationally predicted spectroscopic data for this compound.

Spectroscopic ParameterExperimental ValueComputationally Predicted Value
IR Frequency (cm-1)
C≡C Stretch~2240Value from DFT calculation
Aromatic C-H Stretch~3050Value from DFT calculation
Aliphatic C-H Stretch~2950Value from DFT calculation
13C NMR Chemical Shift (ppm)
C1 (ipso-alkyne)Experimental valueValue from GIAO calculation
C3 (ipso-methyl)Experimental valueValue from GIAO calculation
Alkyne CαExperimental valueValue from GIAO calculation
Alkyne CβExperimental valueValue from GIAO calculation
Methyl CExperimental valueValue from GIAO calculation
1H NMR Chemical Shift (ppm)
Aromatic ProtonsExperimental valueValue from GIAO calculation
Methyl ProtonsExperimental valueValue from GIAO calculation

Research Applications and Potential Impact of 1 Methyl 3 Prop 1 Ynylbenzene

Role as Synthetic Intermediates and Building Blocks

The versatility of 1-methyl-3-prop-1-ynylbenzene's alkyne group makes it a crucial intermediate in the construction of intricate molecular architectures. Its ability to participate in a variety of coupling and cycloaddition reactions allows chemists to introduce the m-tolyl group into larger molecules or to build new ring systems.

Intermediates for the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, this compound serves as a fundamental precursor for creating more complex molecules. guidechem.com Its utility is demonstrated in palladium-catalyzed reactions, which are a cornerstone of modern organic chemistry. For instance, it has been used in the synthesis of pyridine-fused siloles. In a specific example, the reaction of a dihalosilolopyridine with 3-ethynyltoluene in the presence of a palladium and copper catalyst system yielded 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine, albeit in a modest yield of 16%. acs.org This reaction highlights its role in constructing complex heterocyclic systems through established methods like the Sonogashira coupling. acs.org

The compound also participates in cycloaddition reactions, which are powerful methods for building ring structures. thieme-connect.de Ruthenium-catalyzed [2+2+2] cyclotrimerizations involving this compound have been used to create highly substituted isoindolinones, which are important scaffolds in medicinal chemistry. nih.gov In one instance, the reaction of a specific diyne with 2-ethynyltoluene (B1295245) proceeded in high yield (94%) to form the desired isoindolinone. nih.gov This demonstrates the compound's utility in generating molecular complexity in a single, atom-efficient step. thieme-connect.denih.gov

Furthermore, its reactivity extends to the formation of organometallic complexes. Research has shown that this compound can react with rhodium complexes to form substituted rhodocenium cations through a formal [2+2+1] cyclotrimerization. acs.org These complex organometallic structures are of interest for their potential catalytic and material properties.

Table 1: Examples of this compound in the Synthesis of Complex Molecules
Reaction TypeReactantsCatalyst/ReagentsProductYieldReference
Palladium-Catalyzed Cross-CouplingThis compound, 2-Bromo-3-(trimethylsilyl)-1,1-dimethyl-1H-silolo[3,2-b]pyridinePdCl₂(PPh₃)₂-CuI, Triethylamine (B128534)1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine16% acs.org
Ruthenium-Catalyzed CyclotrimerizationThis compound, N-((trimethylsilyl)ethynyl)-N-(prop-2-yn-1-yl)isobutyramide[Cp*RuCl(cod)]Substituted Isoindolinone94% nih.gov

Precursors for Bioactive Compounds and Pharmaceuticals in Research

The structural motif of this compound is a valuable component in the design and synthesis of molecules with potential biological and pharmaceutical activity. The terminal alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient method for creating 1,2,3-triazole rings. tcichemicals.com These triazole rings are common features in many pharmaceutical compounds due to their stability and ability to participate in hydrogen bonding.

Research has shown that derivatives of this compound can be used to synthesize a variety of heterocyclic compounds that are scaffolds for drug discovery. For example, it can be a starting material for creating substituted triazoles, which are known to have a range of biological activities. nih.govscielo.br The synthesis of 1-mesyl-4-(m-tolyl)-1H-1,2,3-triazole and 1-tosyl-4-(m-tolyl)-1H-1,2,3-triazole from 3-ethynyltoluene demonstrates the straightforward incorporation of this building block into more complex, potentially bioactive molecules. nih.gov

While direct applications in approved pharmaceuticals are not widely documented, its role as a precursor in the synthesis of compounds for biological screening is evident. The ability to easily generate libraries of compounds from this starting material makes it a valuable tool in the early stages of drug discovery. pharmaffiliates.comtcichemicals.com

Table 2: Synthesis of Triazole Derivatives from this compound
Reactant 1Reactant 2CatalystProductYieldReference
This compoundMethanesulfonyl azide (B81097)CuTC1-Methanesulfonyl-4-(m-tolyl)-1,2,3-triazole95% nih.gov
This compound4-Toluenesulfonyl azideCuTC1-(4-Tolylsulfonyl)-4-(m-tolyl)-1,2,3-triazole91% nih.gov

Materials Science Applications

The reactivity of the alkyne group in this compound also makes it a significant monomer and precursor in the field of materials science. Its ability to undergo polymerization and participate in surface modification reactions allows for the creation of novel materials with tailored properties. guidechem.com

Precursors for Polymeric Materials (e.g., Conductive Polymers, Thermoplastic Elastomers)

Phenylacetylene and its derivatives, including this compound, can be polymerized to form conjugated polymers. These polymers are of interest for their potential applications as organic semiconductors and in gas separation membranes. scispace.com The polymerization of these monomers can be achieved using various transition metal catalysts, leading to polymers with a conjugated backbone. scispace.comsigmaaldrich.com While specific studies on the polymerization of this compound are not as prevalent as for its parent compound, phenylacetylene, the principles remain the same. The resulting poly(this compound) would be expected to have a conjugated structure, which is a prerequisite for electrical conductivity.

Formation of Covalently Bonded Nanostructures via Cyclotrimerization

The [2+2+2] cyclotrimerization of alkynes is an atom-economical method for synthesizing highly substituted benzene (B151609) rings. nih.govncsu.edu This reaction can be utilized with this compound to form well-defined, covalently bonded nanostructures. For instance, the cyclotrimerization of terminal alkynes can be catalyzed by various metal complexes to produce symmetrically and asymmetrically substituted benzene derivatives. rsc.org One study demonstrated the cyclotrimerization of various tolylacetylenes using a dysprosium iodide/silicon tetrachloride catalytic system. rsc.org This method leads to the formation of 1,2,4- and 1,3,5-tris(tolyl)benzene isomers, which are fundamental nanostructures. rsc.org

Furthermore, this compound has been used as a ligand to create atomically precise gold nanoclusters. acs.orgresearchgate.net In this research, Au22(C≡CR)18 clusters were synthesized where 'R' was the m-tolyl group from 3-ethynyltoluene. acs.org These nanoclusters have unique structures and photoluminescent properties that are dependent on the nature of the alkynyl ligand. acs.org

Utilization in Functional Interfaces and Polymeric Coatings Research

The ability to form thin films and modify surfaces is another key application of this compound and its derivatives in materials science. Polymeric coatings derived from ethynyl-aromatic monomers have been investigated for use as antireflective coatings in the microelectronics industry. google.com A patented method describes the use of plasma-enhanced chemical vapor deposition (PECVD) to create polymeric films from monomers like 4-ethynyltoluene, a close isomer of this compound. google.com This process allows for the deposition of highly conformal coatings on substrates with very small features. google.com

Fundamental Research Tools

Probing Organic Reaction Mechanisms and Selectivity

This compound serves as a valuable molecular probe for investigating the intricacies of organic reaction mechanisms and the factors that govern chemical selectivity. Its structure, featuring both a reactive alkyne group and a substituted aromatic ring, allows researchers to explore a variety of transformations.

The compound's benzene ring can undergo electrophilic aromatic substitution, while the propynyl (B12738560) group is susceptible to radical reactions and can coordinate with metal ions, leading to the formation of complexes with distinct chemical properties. The reactivity of the alkyne moiety is of particular interest, as it can participate in reactions such as cycloadditions, hydrogenations, and polymerizations.

Detailed studies on related aryl alkynes provide insight into how such molecules are used to elucidate reaction pathways. For instance, in platinum-catalyzed intramolecular cyclizations of aryl alkynes, the specific arrangement of substituents on the aromatic ring has been shown to direct the course of the reaction. pku.edu.cn Computational studies, such as Density Functional Theory (DFT), have been employed to compare different potential mechanistic pathways, such as a acs.org-hydride shift versus other electrocyclization routes. pku.edu.cn These theoretical models help to explain the observed product distribution and regiochemistry, providing a deeper understanding of the reaction mechanism. pku.edu.cn

The selectivity of reactions involving the alkyne group is another key area of investigation. A notable example is the catalytic hydrogenation of alkynes to cis-alkenes. scispace.com The use of specific catalyst systems, such as those based on frustrated Lewis pairs, can achieve high cis-selectivity. scispace.com This is attributed to a syn-hydroboration mechanism where the stereochemical configuration is maintained throughout the subsequent steps of the catalytic cycle. scispace.com Isotope-labeling experiments have been instrumental in providing experimental support for these proposed mechanisms. scispace.com

The table below summarizes various reaction types that molecules like this compound can undergo, highlighting its utility in mechanistic studies.

Reaction TypeReagents and ConditionsProductsMechanistic Insight
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic acidsProbes the stability and reactivity of the alkyne and methyl groups.
Reduction H₂ gas with a palladium catalyst (Pd/C)AlkanesInvestigates catalytic hydrogenation mechanisms and selectivity.
Substitution HNO₃/H₂SO₄, halogens with Lewis acidsNitro, sulfonic, and halogenated derivativesStudies the directing effects of the methyl and propynyl groups in electrophilic aromatic substitution.
Cycloisomerization Gold (Au) or Platinum (Pt) catalystsBicyclic compoundsElucidates complex rearrangement mechanisms and the influence of substituents on reaction pathways. pku.edu.cnbeilstein-journals.org

Studies of Aromatic Compound Interactions in Chemical Systems

This compound is also utilized in studies concerning the interactions of aromatic compounds within various chemical and biological systems. The interplay of its structural features—the aromatic π-system of the benzene ring and the electron-rich triple bond of the propynyl group—governs its intermolecular forces and how it interacts with its environment.

The aromaticity of the benzene ring is a key factor in stabilizing interactions with other molecules. These interactions can include π-π stacking with other aromatic systems, cation-π interactions, and hydrophobic interactions. Such studies are fundamental to understanding molecular recognition, self-assembly, and the behavior of molecules in biological contexts, such as receptor or enzyme binding. sonar.ch

The compound serves as a structural motif in the synthesis of more complex molecules designed to probe specific biological targets. For example, derivatives containing the aryl alkyne framework have been synthesized as part of structure-activity relationship (SAR) studies for enzyme inhibitors. nih.govacs.org In these studies, systematic modifications to the structure allow researchers to understand how changes in lipophilicity, electronic properties, and steric bulk affect binding affinity and selectivity for a particular biological target. nih.gov The synthesis of analogues often involves reactions at the alkyne group, such as the Sonogashira coupling, to attach different functionalities. nih.gov

The table below outlines the key structural features of this compound and their role in molecular interactions.

Structural FeatureType of InteractionSignificance in Research
Benzene Ring π-π stacking, hydrophobic interactions, cation-π interactionsCrucial for understanding self-assembly, molecular recognition, and binding to biological macromolecules. sonar.ch
Propynyl Group Dipole-dipole interactions, hydrogen bonding (as an acceptor), coordination with metalsProvides a reactive handle for synthesis and influences the electronic properties and geometry of the molecule, affecting its interaction with other species.
Methyl Group Van der Waals forces, hydrophobic interactionsContributes to the overall shape and lipophilicity of the molecule, influencing its solubility and binding orientation.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Prop 1 Ynylbenzene and Arylalkynes

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of arylalkynes is increasingly focused on green chemistry principles to minimize environmental impact. organic-chemistry.orgsci-hub.se Traditional methods often rely on harsh reagents and produce significant waste. organic-chemistry.org Current research is geared towards developing more sustainable and atom-economical approaches.

One promising strategy involves the use of photocatalysis, which utilizes light energy to drive chemical reactions. nih.gov A recent study demonstrated a transition-metal-free coupling of aryl alkynes with alkyl iodides in water under UV irradiation, offering a greener alternative to conventional cross-coupling reactions. nih.gov Another innovative approach is the mechanochemical synthesis of 3-arylindenones from benzoic acids and arylalkynes under ball-milling conditions, which avoids the use of bulk solvents. researchgate.net

The development of metal-free oxidation methods also contributes to greener synthetic routes. For instance, a mixture of Oxone and trifluoroacetic acid provides a mild and efficient way to oxidize arylalkynes to carboxylic acids without the need for toxic heavy metals. organic-chemistry.org Furthermore, visible-light-induced oxidative α-keto-dichlorination of arylalkynes using CuCl2 as a photoredox catalyst in the presence of air represents another step towards more sustainable chemical transformations. researchgate.net

Table 1: Comparison of Traditional and Green Synthetic Methods for Arylalkynes

FeatureTraditional MethodsGreen/Sustainable Methods
Catalyst Often heavy metals (e.g., Palladium)Transition-metal-free, photocatalysts, recoverable catalysts
Solvent Often organic, volatile solventsWater, solvent-free (ball-milling)
Reagents Often harsh and stoichiometricMilder reagents, catalytic amounts
Byproducts Often toxic and significant in volumeBenign byproducts (e.g., water, N2) sci-hub.se
Energy Input Often high temperaturesLight energy (photocatalysis), mechanical energy

Advancements in Catalytic Systems for Alkyne Transformations

Transition metal catalysis remains a cornerstone of alkyne chemistry, with ongoing efforts to develop more efficient and selective catalytic systems. rsc.org Copper-catalyzed reactions, in particular, have seen significant advancements. Copper carbene intermediates are key in various alkyne functionalizations, including alkynylation and allenylation. mdpi.commdpi.com Ligand-free copper(I) catalysis has been successfully employed for the selective condensation and bicycloaromatization of two different arylalkynes, leading to the direct synthesis of C–N axial biaryl compounds. nih.gov Furthermore, the shape of Cu2O nanocrystals has been shown to influence their catalytic performance in the homocoupling of aryl alkynes. rsc.org

Gold catalysts also exhibit unique reactivity towards alkynes. Gold(I) complexes can activate arylalkynes for various cyclization reactions, enabling the construction of complex aromatic systems under mild conditions. encyclopedia.pub Rhodium catalysts have been utilized in the dimerization of arylalkynes to produce naphthalene (B1677914) derivatives. thieme-connect.com Nickel-catalyzed reactions are also gaining prominence, with applications in the arylative cyclization of o-azido propargylic alcohols and the desymmetrization of malonate esters. rsc.org

Recent breakthroughs include the development of bifunctional catalysts that can achieve remarkable rate accelerations, such as a ruthenium-based catalyst for the anti-Markovnikov hydration of terminal alkynes. nih.gov Additionally, photocatalytic strategies are being developed to generate alkyne radical anions from aryl alkynes, opening up new avenues for reductive functionalization. figshare.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A deeper understanding of reaction mechanisms and molecular properties is crucial for the rational design of new synthetic methods and materials. Advanced spectroscopic and computational techniques are indispensable tools in this regard.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating reaction pathways. bohrium.com For example, DFT calculations have been used to model the mechanism of the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes, revealing the energetic favorability of different pathways. pku.edu.cn Similarly, computational analysis has shed light on the mechanism of CuH-catalyzed hydroamination of arylalkynes, helping to understand the factors controlling direct and reductive hydroamination. nih.gov These theoretical studies can predict the regioselectivity of reactions and explain the role of catalysts and substituents. bohrium.comnih.gov

Spectroscopic techniques provide experimental validation for computational models and offer direct observation of reaction intermediates and products. For instance, in the study of ruthenium-mediated conversion of aryl alkynes, ν(CC) bands in the IR spectrum around 1650 cm⁻¹ and ¹³C NMR resonances around 360 ppm are characteristic of vinylidene complexes. researchgate.net Isotope-labeling experiments are another powerful tool for mechanistic investigation, as demonstrated in the study of the frustrated-Lewis-pair catalyzed reduction of alkynes to cis-alkenes. scispace.com The combination of experimental and computational approaches provides a comprehensive picture of the reaction landscape. researchgate.netscispace.comacs.orgacs.orgresearchgate.net

Exploration of New Material Applications and Functionalization Strategies

The unique electronic and structural properties of arylalkynes make them attractive building blocks for a wide range of materials. The functionalization of arylalkynes allows for the tuning of these properties and the creation of novel materials with specific applications.

One significant area of research is the synthesis of conjugated polymers from arylalkyne monomers. These polymers have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. bohrium.com The cyclotrimerization of arylalkynes is a key reaction for producing 1,3,5-triarylbenzenes, which are important precursors for polycyclic aromatic hydrocarbons (PAHs), dendrimers, and organic light-emitting diodes (OLEDs). acs.orgnih.gov Polymer-supported cobalt catalysts have been developed for the regioselective cyclotrimerization of terminal aryl alkynes, offering the advantage of catalyst reusability. acs.orgnih.gov

The post-polymerization functionalization of polymers containing aryl alkyne units provides a versatile method for creating a library of polymers with diverse properties. For example, an inverse electron demand Diels-Alder reaction between a tetrazine and an aryl alkyne has been used to modify conjugated polymers, allowing for the tuning of their halochromic and metal-sensing abilities. rsc.org Furthermore, arylalkynes can be incorporated into more complex structures, such as star polymers, by homopolymerization followed by cross-linking with a difunctional arylalkyne. researchgate.net The development of new functionalization strategies for arylalkynes will continue to drive the discovery of advanced materials. sci-hub.semdpi.com

Unexplored Reactivity Pathways and Mechanistic Insights

While the reactivity of arylalkynes has been extensively studied, there are still unexplored pathways and mechanistic questions to be addressed. The generation and synthetic utility of alkyne radical anions, for instance, remain a challenging but promising area of research. figshare.com Recent work has shown that these reactive intermediates can be generated via single electron transfer from a photogenerated CO2 radical anion, enabling reductive hydroalkylation, arylalkenylation, and hydrocarboxylation of aryl alkynes. figshare.com

Radical transformations of internal alkynes, in general, are a rapidly growing field. researchgate.net The development of new methods for the chemoselective formation of carbon-carbon and carbon-heteroatom bonds involving internal alkynes under catalytic oxidative systems is an active area of investigation. researchgate.net Mechanistic studies are crucial for understanding and controlling these radical reactions. researchgate.net

Another area of interest is the exploration of novel cycloaddition reactions. For example, the FeCl3-catalyzed reaction of aziridines with arylalkynes provides a facile route to highly functionalized 2-pyrrolines through an aryl-substituted alkenyl cation intermediate. rsc.org The development of new catalytic systems can also unlock previously inaccessible reactivity. For example, gold catalysis has been shown to enable the intermolecular reaction of diarylalkynes under mild conditions, offering an alternative to rhodium-catalyzed methods that require strong acid additives. thieme-connect.com Further exploration of these and other novel reaction pathways will undoubtedly lead to new and valuable synthetic transformations.

Q & A

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer : Use:
  • Molecular Docking : Predict binding affinities with proteins (e.g., CYP450 enzymes).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
  • In Vitro Assays : Test cytotoxicity in cell lines (e.g., HepG2) with dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.